2-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine
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Overview
Description
2-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine, also known as DEPOP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DEPOP belongs to the family of oxadiazole derivatives, which are known for their diverse biological activities.
Scientific Research Applications
2-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, anti-tumor, anti-bacterial, and anti-fungal activities. Additionally, 2-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological samples. 2-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has also been studied for its potential use as a photosensitizer in photodynamic therapy, a promising cancer treatment modality.
Mechanism of Action
The exact mechanism of action of 2-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood. However, it is believed that 2-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine exerts its biological activities by binding to specific cellular targets and modulating their functions. For example, 2-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that plays a key role in the inflammatory response. 2-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine inhibits the growth of several cancer cell lines, including breast, lung, and colon cancer cells. 2-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has also been shown to inhibit the growth of several bacterial and fungal strains. Additionally, 2-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is its diverse biological activities, which make it a promising candidate for a range of scientific research applications. Additionally, 2-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is relatively easy to synthesize and has a high yield. However, 2-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine also has some limitations for lab experiments. For example, 2-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is not very soluble in water, which can limit its use in certain applications. Additionally, 2-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.
Future Directions
There are several future directions for research on 2-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine. One potential direction is to investigate the use of 2-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine as a photosensitizer in photodynamic therapy. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine and to identify its cellular targets. Finally, studies are needed to investigate the potential toxicities and side effects of 2-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine, which will be important for its eventual clinical use.
Conclusion:
In conclusion, 2-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a synthetic compound that has been extensively studied for its potential applications in scientific research. 2-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine exhibits a range of biological activities, including anti-inflammatory, anti-tumor, anti-bacterial, and anti-fungal activities. 2-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has also been investigated for its potential use as a fluorescent probe and as a photosensitizer in photodynamic therapy. While 2-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has several advantages for lab experiments, it also has some limitations, including its limited solubility in water and limited in vivo studies. Future research on 2-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine will be important for identifying its potential therapeutic applications and for understanding its mechanism of action.
Synthesis Methods
The synthesis of 2-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a multi-step process that involves the reaction of 3,4-diethoxybenzohydrazide with pyridine-2-carbaldehyde and triethylorthoformate in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting intermediate is then treated with phosphorus oxychloride and subsequently with sodium azide to yield the final product, 2-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine. The overall yield of this synthesis method is approximately 35%.
properties
IUPAC Name |
5-(3,4-diethoxyphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-3-21-14-9-8-12(11-15(14)22-4-2)17-19-16(20-23-17)13-7-5-6-10-18-13/h5-11H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWFVDPYFRBWPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=CC=N3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(3,4-Diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine |
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